4-(4-fluorophenyl)-2,7,7-trimethyl-N-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(4-fluorophenyl)-2,7,7-trimethyl-N-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a trimethyl group, a pyridinyl group, and a hexahydroquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2,7,7-trimethyl-N-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps, including the formation of the hexahydroquinoline core and the subsequent functionalization of the molecule. One common synthetic route involves the following steps:
Formation of the Hexahydroquinoline Core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as piperidine.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.
Functionalization with the Pyridinyl Group: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-2,7,7-trimethyl-N-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or thiols.
Scientific Research Applications
4-(4-fluorophenyl)-2,7,7-trimethyl-N-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential biological activity, making it a candidate for drug discovery and development. It may interact with specific biological targets, such as enzymes or receptors.
Medicine: The compound’s potential therapeutic properties are of interest in the development of new pharmaceuticals. It may exhibit activity against certain diseases or conditions.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-2,7,7-trimethyl-N-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:
Inhibition of Enzymes: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor Modulation: The compound may interact with cell surface receptors, altering their signaling pathways.
Gene Expression: The compound may influence the expression of specific genes, leading to changes in cellular function.
Comparison with Similar Compounds
4-(4-fluorophenyl)-2,7,7-trimethyl-N-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
Quinoline Derivatives: These compounds share the hexahydroquinoline core and may exhibit similar chemical and biological properties.
Fluorophenyl Compounds: These compounds contain a fluorophenyl group and may have similar reactivity and applications.
Pyridinyl Compounds: These compounds contain a pyridinyl group and may interact with similar biological targets.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H26FN3O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2,7,7-trimethyl-N-(3-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26FN3O2/c1-14-6-5-11-27-23(14)29-24(31)20-15(2)28-18-12-25(3,4)13-19(30)22(18)21(20)16-7-9-17(26)10-8-16/h5-11,21,28H,12-13H2,1-4H3,(H,27,29,31) |
InChI Key |
CRCOWAMYSPYFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)F)C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
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